molecular formula C12H15ClO2 B310698 4-Chlorophenyl 2-ethylbutanoate

4-Chlorophenyl 2-ethylbutanoate

Cat. No.: B310698
M. Wt: 226.7 g/mol
InChI Key: KELFKEIDEDFIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 2-ethylbutanoate is an ester derivative featuring a 4-chlorophenyl group attached to a 2-ethylbutanoate moiety. The 4-chlorophenyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing effects, which enhance stability and bioactivity .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.7 g/mol

IUPAC Name

(4-chlorophenyl) 2-ethylbutanoate

InChI

InChI=1S/C12H15ClO2/c1-3-9(4-2)12(14)15-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3

InChI Key

KELFKEIDEDFIPX-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=CC=C(C=C1)Cl

Canonical SMILES

CCC(CC)C(=O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Fenvalerate (Pyrethroid Insecticide)
  • Structure: (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate.
  • Key Differences: Incorporates an α-cyano group and a phenoxybenzyl group, enhancing insecticidal activity. The 4-chlorophenyl group is part of the ester backbone.
  • Molecular Weight : 419.90 g/mol (significantly higher due to additional substituents) .
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
  • Structure: Features a 4-chlorobutanoyl group attached to a methylpropanoate ester.
  • Molecular Formula : C₁₅H₁₉ClO₃.
  • Molecular Weight : 282.76 g/mol.
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)
  • Structure : Contains methoxy groups instead of chlorine, which are electron-donating.
  • Synthesis: Prepared via acylation of 4-bromo-2-methylbutanoic acid, highlighting a route that could be adapted for 4-chlorophenyl esters .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility
4-Chlorophenyl 2-ethylbutanoate* ~212.68 (estimated) 4-ClPh, 2-ethylbutanoate Likely soluble in organic solvents
Fenvalerate 419.90 α-cyano, phenoxybenzyl Low water solubility
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate 282.76 Chlorobutanoyl, methylpropanoate Soluble in aromatics, intermediates
1-Chloro-2-cyano-2-(4-chlorophenyl)hexane 242.14 Chlorophenyl, nitrile, hexane Soluble in acetone, toluene

*Estimated based on structural analogs.

  • Electronic Effects : The 4-chlorophenyl group’s electron-withdrawing nature stabilizes the ester carbonyl group, reducing hydrolysis rates compared to methoxy-substituted analogs (e.g., compound 4c) .
  • Boiling Points : Chlorinated compounds generally exhibit higher boiling points due to increased molecular weight and polarity. For example, 2-(4-chlorophenyl)hexanenitrile boils at 170–172°C under reduced pressure .

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